trans-4-(2-Tert-butoxy-2-oxoethyl)cyclohexanecarboxylic acid
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Overview
Description
Cis-4-((tert-butoxycarbonyl)methyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C13H23NO4 It is a derivative of cyclohexanecarboxylic acid, where the cyclohexane ring is substituted with a tert-butoxycarbonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-((tert-butoxycarbonyl)methyl)cyclohexanecarboxylic acid typically involves the following steps:
Reductive Amination: The starting material, 4-oxo cyclohexane carboxylate, undergoes reductive amination with tert-butyl sulfinamide in the presence of a Lewis acid catalyst to form trans-4-tert-butyl sulfinamide cyclohexane carboxylate.
Ester Hydrolysis: The trans-4-tert-butyl sulfinamide cyclohexane carboxylate is then subjected to ester hydrolysis under alkaline conditions to yield trans-4-tert-butyl sulfinamide cyclohexane carboxylic acid.
Deprotection and Amino Protection: The tert-butylsulfinyl group is removed under acidic conditions to obtain trans-4-aminocyclohexane carboxylic acid.
Industrial Production Methods
The industrial production of cis-4-((tert-butoxycarbonyl)methyl)cyclohexanecarboxylic acid follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of efficient catalysts and solvents is crucial in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cis-4-((tert-butoxycarbonyl)methyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield cyclohexanone derivatives, while reduction with lithium aluminum hydride can produce cyclohexanol derivatives.
Scientific Research Applications
Cis-4-((tert-butoxycarbonyl)methyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-4-((tert-butoxycarbonyl)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The cyclohexane ring provides structural stability and influences the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Trans-4-((tert-butoxycarbonyl)methyl)cyclohexanecarboxylic acid
- 4-((tert-butoxycarbonyl)amino)methylcyclohexanecarboxylic acid
- Methyl trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
Uniqueness
Cis-4-((tert-butoxycarbonyl)methyl)cyclohexanecarboxylic acid is unique due to its cis-configuration, which affects its chemical reactivity and biological activity. The presence of the tert-butoxycarbonyl group provides additional stability and protection during chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H22O4 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H22O4/c1-13(2,3)17-11(14)8-9-4-6-10(7-5-9)12(15)16/h9-10H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
LOODVQNHDZDZPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
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